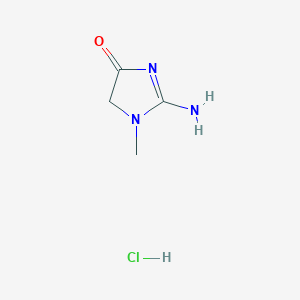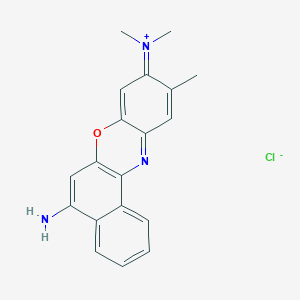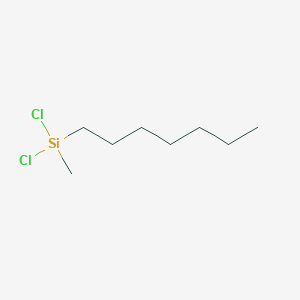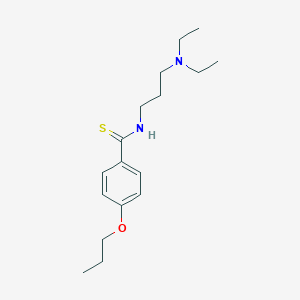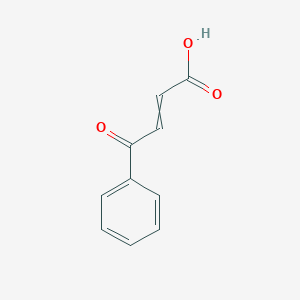
3-Benzoylacrylic acid
Overview
Description
3-Benzoylacrylic acid, also known as 4-oxo-4-phenyl-2-butenoic acid, is an organic compound with the molecular formula C10H8O3. It is characterized by a benzoyl group attached to an acrylic acid moiety. This compound is known for its yellow to yellow-brown crystalline appearance and is insoluble in water .
Mechanism of Action
Mode of Action
It is known that the compound has the reactivity of a ketone and an aldehyde, and can undergo condensation, oxidation, and addition reactions .
Biochemical Pathways
It is known that the compound can react with morpholine to obtain 2-morpholin-4-yl-4-oxo-4-phenyl-butyric acid . This suggests that it may interact with biochemical pathways involving these compounds.
Pharmacokinetics
The compound is insoluble in water, which may affect its bioavailability
Result of Action
Given its chemical reactivity, it may interact with various biological molecules and induce changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Benzoylacrylic acid. For instance, its solubility in water and organic solvents may affect its distribution in the body . Additionally, its stability could be influenced by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
It has been shown to bind preferentially to Cys124 and Cys141 in mutant p53 proteins . This binding leads to thermostabilization and induction of p53 target genes, ultimately leading to tumor cell death .
Cellular Effects
Its interaction with mutant p53 proteins suggests that it may influence cell function by modulating the activity of these proteins .
Molecular Mechanism
It has been shown to bind to specific cysteine residues in mutant p53 proteins
Temporal Effects in Laboratory Settings
Given its chemical stability, it is likely that its effects on cellular function would be consistent over time .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzoylacrylic acid can be synthesized through various methods. One common method involves the condensation of benzaldehyde with malonic acid in the presence of piperidine as a catalyst. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .
Another method involves the reaction of benzaldehyde with acetic anhydride and sodium acetate, followed by hydrolysis and decarboxylation .
Industrial Production Methods: In industrial settings, this compound can be produced by the reaction of benzaldehyde with maleic anhydride in the presence of aluminum chloride as a catalyst. The reaction mixture is then hydrolyzed and purified to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Benzoylacrylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid and other oxidation products.
Reduction: It can be reduced to form 3-phenylpropanoic acid.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under acidic or basic conditions.
Major Products Formed:
Oxidation: Benzoic acid.
Reduction: 3-Phenylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzoylacrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chalcones and other aromatic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Comparison with Similar Compounds
- 4-Oxo-4-phenylbutanoic acid
- 3-Phenylpropanoic acid
- Benzoylformic acid
Comparison: 3-Benzoylacrylic acid is unique due to its conjugated double bond and benzoyl group, which confer distinct reactivity and biological activity. Compared to 4-oxo-4-phenylbutanoic acid, it has a more extended conjugation, making it more reactive in certain chemical reactions. Its structure also allows for unique interactions with biological targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(E)-4-oxo-4-phenylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPDHGOODMBBGN-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060392, DTXSID30901612 | |
| Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_745 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 3-Benzoylacrylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20318 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
17812-07-6, 583-06-2 | |
| Record name | (2E)-4-Oxo-4-phenyl-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17812-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoylacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzoylacrylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzoylacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What influences the acidity of 3-benzoylacrylic acid derivatives?
A: The acidity of substituted trans-3-benzoylacrylic acids, measured by their pKa values, is significantly influenced by the nature and position of substituents on the phenyl ring. This influence can be quantitatively assessed using the Hammett equation, a linear free-energy relationship that correlates substituent constants with reaction rates and equilibrium constants. []
Q2: How do substituents impact the ring-chain tautomerism of cis-3-benzoylacrylic acid?
A: Substituents on the phenyl ring of cis-3-benzoylacrylic acids play a crucial role in determining the equilibrium position of ring-chain tautomerism. This phenomenon, where the molecule exists in equilibrium between an open-chain form and a cyclic hydroxylactone form, is influenced by electronic effects of the substituents. Studies utilizing infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy in different solvents have elucidated these effects. []
Q3: Can this compound derivatives undergo photochemical reactions in the solid state?
A: Yes, certain derivatives like 2-(dibenzylamino)ethyl 3-benzoylacrylate exhibit remarkable reactivity in the solid state. Upon exposure to UV light, this compound undergoes a [2+2] photocycloaddition reaction, yielding a head-to-tail dimer with high efficiency. X-ray crystallography studies revealed the crucial role of intermolecular CH/π interactions in the crystal lattice, which pre-organize the molecules for the photochemical reaction. []
Q4: How is this compound utilized in organic synthesis?
A: this compound serves as a versatile building block in organic synthesis. For example, it can be reacted with L-alanine to yield N-((S)-1-ethoxycarbonyl-3-oxo-3-phenylpropyl)-L-alanine (ECOPPA), a key intermediate in the synthesis of pharmaceutically relevant compounds like N-((S)-1-ethoxycarbonyl-3-phenylpropyl)-L-alanine (ECPPA). [] Additionally, it can be transformed into 3-phenylpyridazones via reaction with hydrazine followed by acid treatment, providing valuable intermediates for pharmaceutical and agrochemical development. []
Q5: Can this compound be used to synthesize chalcones through palladium catalysis?
A: Yes, recent research has demonstrated the utility of palladium catalysis in achieving decarboxylative arylation of 3-benzoylacrylic acids. Using arylboronic acids or aryl halides as coupling partners in the presence of a palladium catalyst and a copper oxidant, this method provides a straightforward route to diverse chalcone derivatives. []
Q6: Have structure-activity relationships been established for this compound derivatives regarding their antibacterial activity?
A: Yes, studies investigating the antibacterial activity of a series of substituted (E)-3-(4-phenylbenzoyl)acrylic acids, along with related chalcones, 2-hydroxychalcones, and α-bromochalcones, have provided valuable insights into structure-activity relationships. These studies have correlated structural modifications with antibacterial potency and have also explored the addition of cysteine to these compounds. []
Q7: Are there known applications of this compound derivatives in the context of antiallergy research?
A: Yes, this compound and its derivatives have been explored for their potential antiallergy properties. Research in this area has focused on synthesizing and evaluating various derivatives to identify promising lead compounds for further development. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


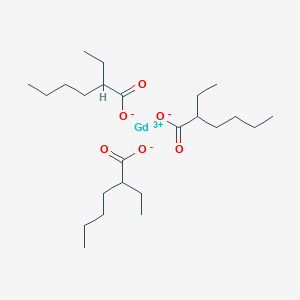
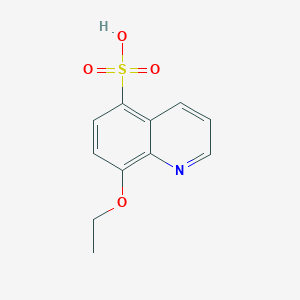
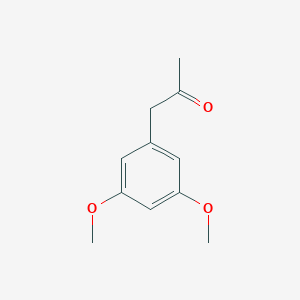
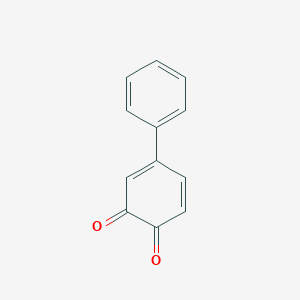
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B97582.png)
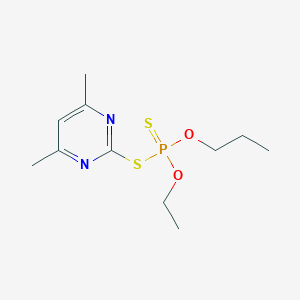
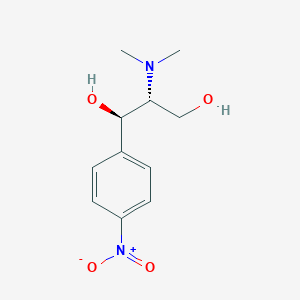
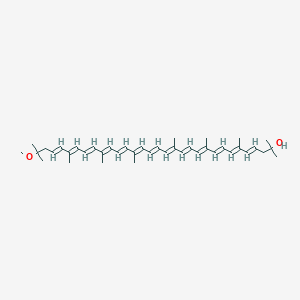
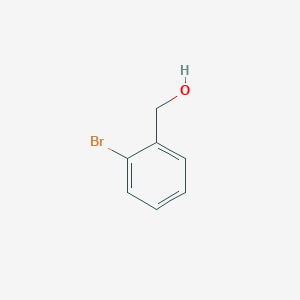
![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)
